molecular formula C8H11NO6S3 B2770673 Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate CAS No. 214532-29-3

Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate

Cat. No.: B2770673
CAS No.: 214532-29-3
M. Wt: 313.36
InChI Key: QFHYFRBXBMBHHW-UHFFFAOYSA-N
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Description

Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate is an organic compound with the molecular formula C8H11NO6S3 and a molecular weight of 313.37 g/mol This compound contains a thiophene ring substituted with a carboxylate group and a bis(methylsulfonyl)amino group

Mechanism of Action

Target of Action

The primary targets of Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate are currently unknown. Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

The compound has a molecular weight of 221.25, a density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, and a boiling point of 428.3±55.0 °C . These properties may influence its bioavailability, but specific studies on its pharmacokinetics are lacking.

Result of Action

As a thiophene derivative, it may have potential anticancer, anti-inflammatory, and antimicrobial effects , but the specific results of its action require further investigation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is insoluble in water but soluble in organic solvents like toluene, acetonitrile, and ethanol . This solubility profile may affect its distribution in biological systems.

Preparation Methods

The synthesis of Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with bis(methylsulfonyl)amine under specific reaction conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with nucleophiles, leading to the formation of different derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, the compound could be explored for its therapeutic potential in treating various diseases. Additionally, in industry, it may be utilized in the development of new materials or as a reagent in chemical processes.

Comparison with Similar Compounds

Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate can be compared with other similar compounds, such as Methyl 3-sulfonyl amino-2-thiophenecarboxylate While both compounds contain a thiophene ring and a sulfonyl group, the presence of the bis(methylsulfonyl)amino group in this compound makes it unique

Properties

IUPAC Name

methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO6S3/c1-15-8(10)7-6(4-5-16-7)9(17(2,11)12)18(3,13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHYFRBXBMBHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N(S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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